![molecular formula C24H20ClN3O4 B2407089 1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005301-96-1](/img/structure/B2407089.png)
1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O4 and its molecular weight is 449.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Naphthyridine derivatives have been synthesized through various methods, demonstrating the versatility and potential customization of these compounds for different research applications. For instance, a study detailed an efficient synthesis of novel functionalized 1,8-naphthyridine derivatives, showcasing the adaptability of these compounds in creating a range of molecules with potential biological activities (Fu et al., 2015). Another example involves the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their potent cytotoxic activities, which underscore their potential in developing therapeutic agents (Deady et al., 2003).
Biological Activities and Potential Applications
Naphthyridine derivatives have been explored for their various biological activities, including antibacterial and anticancer properties. Their structural versatility allows for the design of molecules targeting specific biological pathways. For instance, some naphthyridine derivatives have shown potent cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2005). Furthermore, the antibacterial evaluation of certain 1,8-naphthyridine-3-carboxylic acid derivatives against Escherichia coli demonstrated their potential utility in addressing bacterial infections (Santilli et al., 1975).
Chemical Properties and Mechanistic Insights
Research on naphthyridine derivatives also provides insights into their chemical properties, including reaction mechanisms and structural behavior under various conditions. For example, a study on the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines revealed complex reaction pathways, offering valuable information on the chemical behavior of these compounds (Kinoshita et al., 1989).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-18-9-10-21(32-2)20(13-18)27-23(29)19-12-16-4-3-11-26-22(16)28(24(19)30)14-15-5-7-17(25)8-6-15/h3-13H,14H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWMAIIFAWCLKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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